3-METHYL-N-(2-METHYL-2-PROPANYL)-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE
Overview
Description
3-METHYL-N-(2-METHYL-2-PROPANYL)-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE is a complex organic compound with a unique structure that includes a phthalazine ring
Mechanism of Action
Target of Action
Compounds with a similar structure, such as tert-butyl groups, have been found to interact with various enzymes like cytochrome p450
Mode of Action
It’s known that tert-butyl groups can undergo various chemical reactions, including nucleophilic substitution and elimination reactions . These reactions could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Compounds containing tert-butyl groups have been associated with the modulation of glucocorticosteroids levels, which play a crucial role in the differentiation and proliferation of neoplastic cells .
Pharmacokinetics
It’s known that tert-butyl groups in drugs can be metabolized by various cytochrome p450 enzymes . This could potentially influence the bioavailability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(2-METHYL-2-PROPANYL)-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl and Propanyl Groups: This can be achieved through alkylation reactions using reagents such as methyl iodide and 2-methyl-2-propanyl chloride.
Oxidation and Reduction Steps: These steps are necessary to introduce the oxo group and to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-(2-METHYL-2-PROPANYL)-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the phthalazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
3-METHYL-N-(2-METHYL-2-PROPANYL)-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: It is used in the synthesis of advanced materials with specific properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-N-(2-methyl-2-propanyl)-2-[4-(2-methyl-2-propanyl)-1-piperazinyl]-1-butanamine
- 3-Methyl-N-{[(2-methyl-2-propanyl)oxy]carbonyl}-L-histidyl-D-prolyl-N-[(2S)-1-{[(2R)-1-methoxy-1-oxo-3-phenyl-2-propanyl]amino}-1-oxo-4-phenyl-2-butanyl]-2-methylalaninamide
Uniqueness
3-METHYL-N-(2-METHYL-2-PROPANYL)-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE is unique due to its specific structural features, such as the phthalazine ring and the presence of both methyl and propanyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-tert-butyl-3-methyl-4-oxophthalazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)15-12(18)11-9-7-5-6-8-10(9)13(19)17(4)16-11/h5-8H,1-4H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWBOZAHTZXXHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NN(C(=O)C2=CC=CC=C21)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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